3-Hydroxycyclobutanecarboxylic acid

Description

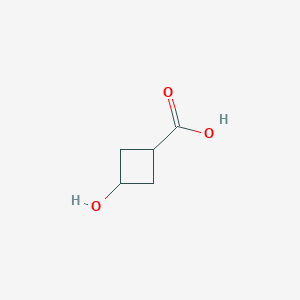

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHGVMYLGGANKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941231, DTXSID001273220, DTXSID801279191 | |

| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194788-10-8, 1268521-85-2, 552849-33-9 | |

| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxycyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3-hydroxycyclobutanecarboxylic Acid

Introduction

This compound (CAS Number: 194788-10-8) is a bifunctional organic compound that has garnered interest in the pharmaceutical and chemical synthesis sectors. Its rigid cyclobutane core, substituted with both a hydroxyl and a carboxylic acid group, provides a unique three-dimensional scaffold that is valuable for the design of novel therapeutic agents and other complex molecules. The inherent ring strain of the cyclobutane moiety influences the molecule's conformation and reactivity, offering distinct synthetic opportunities compared to more common cyclic structures. This document provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental protocols and conceptual workflows.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid | [1] |

| CAS Number | 194788-10-8 | [1] |

| Appearance | Solid | |

| Boiling Point | 290.13 °C at 760 mmHg | [2][3] |

| Density | 1.448 g/cm³ | [2][3] |

| Flash Point | 143.5 °C | [2][3] |

| Vapor Pressure | 0 mmHg at 25°C | [2][3] |

| Refractive Index | 1.565 | [2] |

| pKa (Predicted) | ~4-5 (Typical for carboxylic acids) | [4] |

| LogP | -0.15810 | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. The following table outlines the expected spectral characteristics based on its functional groups.

| Spectroscopy Type | Expected Peaks and Features | Reference(s) |

| ¹H NMR | - -COOH Proton: A broad singlet typically appearing far downfield (~10-13 ppm).[5] - -CH-OH Proton: A multiplet in the region of ~3.5-4.5 ppm. - Cyclobutane Protons: A series of complex multiplets in the upfield region (~1.5-3.0 ppm).[6] - -OH Proton: A broad singlet with a variable chemical shift, often exchangeable with D₂O. | |

| ¹³C NMR | - -COOH Carbon: A signal in the downfield region (~170-185 ppm).[5] - -CH-OH Carbon: A signal in the range of ~60-75 ppm. - Cyclobutane Carbons: Signals in the upfield region (~20-45 ppm). | |

| Infrared (IR) | - O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from ~2500-3300 cm⁻¹.[5][7] - C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹.[5][7] - O-H Stretch (Alcohol): A broad absorption band around 3200-3600 cm⁻¹, which may be obscured by the carboxylic acid O-H stretch. - C-O Stretch: An absorption band in the region of 1210-1320 cm⁻¹.[7] | |

| Mass Spectrometry | - Molecular Ion (M+): A peak at m/z = 116. - Common Fragments: Loss of H₂O (m/z = 98), loss of -COOH (m/z = 71), and other fragmentation patterns characteristic of cyclic alcohols and carboxylic acids.[8] A prominent peak at m/z = 60 can be indicative of a McLafferty rearrangement in larger carboxylic acids.[9] |

Chemical Structure and Reactivity

The presence of both a hydroxyl and a carboxylic acid group allows for a wide range of chemical transformations. The strained cyclobutane ring can also participate in unique ring-opening reactions under certain conditions.

Caption: Chemical structure and primary reaction sites of this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application and study of this compound. Below are generalized protocols for its synthesis and spectroscopic analysis.

Synthesis and Purification Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Protocols

The following are standard procedures for obtaining NMR, IR, and Mass Spectrometry data for a small organic molecule like this compound.[13]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): Grind a small amount of the solid sample with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Record a background spectrum of a pure KBr pellet. Place the sample pellet in the beam path and record the sample spectrum. Data is typically collected over a range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a solvent such as methanol or acetonitrile, often with a trace amount of formic acid or ammonium hydroxide to aid ionization.

-

Data Acquisition: Introduce the sample solution into a mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. Acquire mass spectra in both positive and negative ion modes to observe different adducts and fragmentation patterns over a relevant m/z range (e.g., 50-300).

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

Safety and Handling

According to GHS classifications, this compound is considered an irritant.[1] It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile building block with significant potential in medicinal chemistry and organic synthesis. Its unique structural and chemical properties, stemming from the combination of a strained cyclobutane ring and two reactive functional groups, make it an attractive scaffold for creating novel molecules. A thorough understanding of its physical properties, spectroscopic signatures, and reactivity is essential for its effective utilization in research and development.

References

- 1. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. ochemtutor.com [ochemtutor.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum [chemicalbook.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 12. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Hydroxycyclobutanecarboxylic Acid: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid, a deceptively simple molecule, has emerged as a pivotal building block in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that has proven invaluable in the design of highly specific and potent therapeutic agents. The inherent ring strain of the cyclobutane moiety, combined with the versatile hydroxyl and carboxylic acid functional groups, offers a rich chemical space for the development of novel pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

While the initial synthesis of the parent cyclobutane molecule was achieved in the early 20th century, the precise historical details of the first preparation of this compound are not extensively documented in readily available literature.[1] Its prominence grew significantly with the recognition of the cyclobutane motif as a valuable component in bioactive molecules.[2][3] Today, it is recognized as a key structural element in a number of drug candidates and approved pharmaceuticals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₈O₃ | [4] |

| Molecular Weight | 116.11 g/mol | [4] |

| CAS Number | 194788-10-8 (for the mixture of isomers) | [4] |

| Appearance | Colorless to white solid | [5] |

| Melting Point | Data not readily available | |

| Boiling Point | ~290.1 °C at 760 mmHg (Predicted) | [5] |

| Density | ~1.447 g/cm³ (Predicted) | [5] |

| pKa | Data not readily available | |

| LogP | -0.4 (Predicted) | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of its precursor, 3-oxocyclobutanecarboxylic acid. Numerous synthetic routes to this key intermediate have been developed and patented, reflecting its industrial importance.

Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

Several multi-step synthetic pathways to 3-oxocyclobutanecarboxylic acid have been reported. These methods often start from readily available and inexpensive starting materials. Below are detailed experimental protocols for two common approaches.

Method 1: From Acetone, Bromine, and Malononitrile

This three-step synthesis provides a reliable route to 3-oxocyclobutanecarboxylic acid with good overall yield and high purity.[6]

Experimental Protocol:

-

Step 1: Synthesis of 1,3-dibromoacetone. To a solution of acetone in ethanol, bromine is added dropwise at room temperature. The reaction is stirred for 10-16 hours. The ethanol, excess acetone, and generated hydrogen bromide are then removed by distillation to yield 1,3-dibromoacetone.

-

Step 2: Synthesis of 3,3-dicyanocyclobutanone. 1,3-dibromoacetone and malononitrile are reacted in dimethylformamide (DMF) in the presence of potassium carbonate, sodium iodide as an activator, and tetrabutylammonium bromide as a phase-transfer catalyst. The reaction mixture is stirred at a controlled temperature to facilitate the cyclization reaction.

-

Step 3: Hydrolysis to 3-oxocyclobutanecarboxylic acid. The resulting 3,3-dicyanocyclobutanone is hydrolyzed using aqueous hydrochloric acid under reflux for 16-24 hours. After cooling, the product is extracted with an organic solvent, dried, and concentrated. Recrystallization from a suitable solvent system, such as methyl tert-butyl ether, affords pure 3-oxocyclobutanecarboxylic acid.

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield | Purity |

| 1 | Acetone, Bromine | Ethanol | Room temperature, 10-16 h | 1,3-dibromoacetone | Not specified | Not specified |

| 2 | 1,3-dibromoacetone, Malononitrile | DMF, K₂CO₃, NaI, TBAB | Controlled temperature | 3,3-dicyanocyclobutanone | Not specified | Not specified |

| 3 | 3,3-dicyanocyclobutanone | 6M HCl (aq) | Reflux, 16-24 h | 3-oxocyclobutanecarboxylic acid | 52-68% | 99-99.2% |

Method 2: From Diisopropyl Malonate and 2,2-dimethoxy-1,3-dibromopropane

This method involves a cyclization followed by hydrolysis and decarboxylation to yield the target precursor.[7]

Experimental Protocol:

-

Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. To a solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide, diisopropyl malonate dissolved in DMF is added dropwise at low temperature (-5 °C). After stirring, 2,2-dimethoxy-1,3-dibromopropane is added, and the mixture is heated to 140 °C for 4 days. After workup and extraction with n-heptane, the product is obtained by reduced pressure distillation.

-

Step 2: Hydrolysis and Decarboxylation. The product from step 1 is heated with concentrated hydrochloric acid and water at 75-80 °C for 30 hours, followed by heating at 102-106 °C for 120 hours. After removing a portion of the solvent, the product is extracted with dichloromethane, dried, and concentrated. Recrystallization from dichloromethane and n-heptane yields the final product.

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Conditions | Product | Yield |

| 1 | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | DMF, Potassium tert-butoxide | -5 °C to 140 °C, 4 days | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Not specified |

| 2 | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | Concentrated HCl, Water | 75-80 °C (30 h), then 102-106 °C (120 h) | 3-oxocyclobutanecarboxylic acid | Not specified |

Reduction to this compound

The conversion of 3-oxocyclobutanecarboxylic acid to this compound is a standard ketone reduction. This can be achieved using a variety of reducing agents.

Experimental Protocol (General):

-

3-Oxocyclobutanecarboxylic acid is dissolved in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

A reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

The reaction is monitored by thin-layer chromatography (TLC) or other analytical techniques until the starting material is consumed.

-

The reaction is quenched by the careful addition of water or an acidic solution.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford this compound. The stereochemical outcome (cis/trans ratio) will depend on the reducing agent and reaction conditions.

The following diagram illustrates the general synthetic workflow from a common starting material to this compound.

Caption: General synthetic workflow for this compound.

Role in Drug Discovery and Development

The cyclobutane ring is a bioisostere for various other cyclic systems, such as phenyl and cyclopentyl rings. Its rigid, non-planar structure can lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.[2] this compound, with its defined stereochemistry and functional handles, serves as an ideal starting point for introducing this valuable motif into drug candidates.

While there is limited information on the intrinsic biological activity of this compound itself, its derivatives have been extensively explored in drug discovery programs. The precursor, 3-oxocyclobutanecarboxylic acid, is a key intermediate in the synthesis of a wide range of therapeutics, including inhibitors of Janus kinase (JAK), CETP, and PDE10, as well as MDM2 antagonists and thrombin inhibitors.[6]

The following diagram illustrates the logical relationship of how this compound serves as a foundational building block in the drug discovery process.

Caption: Role of this compound in drug discovery.

Conclusion

This compound has transitioned from a niche chemical entity to a cornerstone in the edifice of modern drug discovery. While its own historical discovery remains somewhat obscure, its synthetic accessibility through its keto-acid precursor is well-established, with robust and scalable protocols available to researchers. The true value of this compound lies in its role as a versatile and powerful building block, enabling the construction of complex and highly specific drug candidates. Its rigid cyclobutane core offers a unique conformational constraint that is increasingly sought after by medicinal chemists to enhance the pharmacological properties of new therapeutics. As our understanding of the structure-activity relationships of complex biological targets continues to grow, the demand for innovative and precisely functionalized scaffolds like this compound is certain to increase, ensuring its continued importance in the future of medicine.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. researchgate.net [researchgate.net]

- 4. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 7. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid is a fascinating small molecule that holds significant potential in medicinal chemistry and drug development. Its rigid cyclobutane core, decorated with hydroxyl and carboxylic acid functional groups, provides a valuable scaffold for the synthesis of complex molecular architectures. The stereochemistry of this compound is of paramount importance, as the spatial arrangement of its substituents can dramatically influence its biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, synthesis, and physical properties.

Stereoisomeric Landscape

This compound possesses two stereogenic centers, giving rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers, which are diastereomeric to each other. The diastereomers are classified as cis and trans based on the relative orientation of the hydroxyl and carboxylic acid groups on the cyclobutane ring.

-

Cis Isomers: The hydroxyl and carboxylic acid groups are on the same face of the cyclobutane ring. This pair of enantiomers are (1R,3S)-3-hydroxycyclobutanecarboxylic acid and (1S,3R)-3-hydroxycyclobutanecarboxylic acid.

-

Trans Isomers: The hydroxyl and carboxylic acid groups are on opposite faces of the cyclobutane ring. This pair of enantiomers are (1R,3R)-3-hydroxycyclobutanecarboxylic acid and (1S,3S)-3-hydroxycyclobutanecarboxylic acid.

The relationship between these stereoisomers can be visualized as follows:

Data Presentation: Physical and Chemical Properties

A critical aspect of working with stereoisomers is understanding their distinct physical properties. However, experimentally determined data for the individual enantiomers of this compound is scarce in publicly available literature. The following table summarizes the available information, with a clear distinction between experimental and predicted values. Researchers are strongly advised to experimentally verify these properties for their specific samples.

| Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Specific Optical Rotation ([α]D) |

| cis-racemate | 552849-33-9 | C₅H₈O₃ | 116.12 | Not Available | 290.1 ± 33.0 (Predicted)[1] | 1.447 ± 0.06 (Predicted)[1] | 0° |

| (1R,3S) | Not Available | C₅H₈O₃ | 116.12 | Not Available | Not Available | Not Available | Not Available |

| (1S,3R) | Not Available | C₅H₈O₃ | 116.12 | Not Available | Not Available | Not Available | Not Available |

| trans-racemate | 1268521-85-2 | C₅H₈O₃ | 116.12 | Not Available | Not Available | Not Available | 0° |

| (1R,3R) | 1268521-85-2 | C₅H₈O₃ | 116.12 | Not Available | Not Available | Not Available | Not Available |

| (1S,3S) | Not Available | C₅H₈O₃ | 116.12 | Not Available | Not Available | Not Available | Not Available |

Experimental Protocols

The synthesis of stereochemically pure cyclobutane derivatives is a known challenge in organic chemistry. The following sections outline general strategies and a specific, documented protocol for the synthesis of the trans-isomer.

General Synthetic Strategies

The primary precursor for the synthesis of this compound isomers is often 3-oxocyclobutanecarboxylic acid . The general approach involves:

-

Synthesis of 3-oxocyclobutanecarboxylic acid: This starting material can be synthesized through various routes, often involving multi-step processes.

-

Stereoselective Reduction: The ketone functionality of 3-oxocyclobutanecarboxylic acid (or its ester derivative) is reduced to a hydroxyl group. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of this step, favoring either the cis or trans alcohol.

-

Chiral Resolution/Enantioselective Synthesis: To obtain enantiomerically pure isomers, two main strategies can be employed:

-

Chiral Resolution: The racemic cis or trans mixture is separated into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent (e.g., a chiral amine) followed by fractional crystallization, or by enzymatic resolution.

-

Enantioselective Synthesis: A chiral catalyst or auxiliary is used to directly synthesize a specific enantiomer. This can involve asymmetric reduction of the ketone or other enantioselective transformations.

-

Detailed Protocol: Synthesis of trans-3-Hydroxycyclobutanecarboxylic Acid

The following protocol describes a multi-step synthesis to obtain the trans-isomer, starting from a 3-oxocyclobutane carboxylate ester. This process involves a stereoselective reduction to the cis-alcohol, followed by a stereochemical inversion using a Mitsunobu reaction.

Step 1: Stereoselective Reduction to cis-3-Hydroxycyclobutanecarboxylate

This step aims to reduce the ketone of a 3-oxocyclobutane carboxylate ester with high diastereoselectivity to the corresponding cis-alcohol.

-

Reactants: Methyl 3-oxocyclobutanecarboxylate, Lithium tri-tert-butoxyaluminum hydride.

-

Solvent: Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve methyl 3-oxocyclobutanecarboxylate in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of a bulky reducing agent, such as lithium tri-tert-butoxyaluminum hydride, in THF. The steric bulk of the reducing agent favors attack from the less hindered face, leading to the formation of the cis-isomer.

-

Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction carefully with an acidic aqueous solution.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude cis-3-hydroxycyclobutanecarboxylate.

-

Step 2: Mitsunobu Reaction for Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol. In this step, the cis-alcohol is converted to a trans-ester.

-

Reactants: cis-3-Hydroxycyclobutanecarboxylate, a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

-

Solvent: Anhydrous aprotic solvent such as THF or dichloromethane.

-

Procedure:

-

Dissolve the cis-3-hydroxycyclobutanecarboxylate, the carboxylic acid, and triphenylphosphine in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add the dialkyl azodicarboxylate to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Purify the product by column chromatography to isolate the trans-acyloxycyclobutane carboxylate.

-

Step 3: Hydrolysis to trans-3-Hydroxycyclobutanecarboxylic Acid

The final step is the hydrolysis of the ester groups to yield the desired carboxylic acid.

-

Reactants: trans-3-Acyloxycyclobutane carboxylate, a base (e.g., lithium hydroxide, sodium hydroxide).

-

Solvent: A mixture of water and a water-miscible organic solvent (e.g., THF or methanol).

-

Procedure:

-

Dissolve the trans-ester in the solvent mixture.

-

Add an aqueous solution of the base and stir the mixture at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, acidify the reaction mixture with a suitable acid (e.g., HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain the crude trans-3-hydroxycyclobutanecarboxylic acid. Further purification can be achieved by recrystallization or chromatography.

-

Conclusion

The stereoisomers of this compound represent a valuable class of building blocks for the development of novel therapeutics. While their synthesis and separation can be challenging, a systematic approach involving stereoselective reduction, stereochemical inversion, and chiral resolution techniques can provide access to the individual, enantiomerically pure compounds. The significant lack of experimentally verified physical data for these isomers highlights an area ripe for further investigation. It is anticipated that as the importance of this scaffold in drug discovery grows, more detailed synthetic protocols and comprehensive characterization data will become available, further enabling the exploration of their therapeutic potential.

References

3-Hydroxycyclobutanecarboxylic Acid: An In-Depth Technical Guide on Its Emerging Role in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxycyclobutanecarboxylic acid, a structurally unique cyclobutane derivative, has garnered significant attention in medicinal chemistry as a versatile scaffold for the synthesis of novel therapeutic agents. While its direct mechanism of action as a standalone entity remains largely uncharacterized in publicly available literature, its incorporation into a diverse range of biologically active molecules underscores its importance as a key building block. This technical guide synthesizes the current, albeit limited, understanding of this compound's role in pharmacology, drawing inferences from the targets of the complex molecules it helps create and the established pharmacology of structurally related compounds. This document will explore its utility in the development of inhibitors for targets such as Tropomyosin receptor kinase A (TrkA), Protein Kinase B (Akt), and Factor Xa, as well as modulators for G-protein coupled receptors like GPR120.

Introduction

This compound is a four-membered carbocyclic compound possessing both a hydroxyl and a carboxylic acid functional group. This unique arrangement on a strained cyclobutane ring imparts specific conformational rigidity and stereochemical properties that are attractive for drug design. While extensive research details its synthesis and utility as a synthetic intermediate, data on its intrinsic biological activity is sparse. This guide will, therefore, focus on the mechanistic pathways influenced by compounds that incorporate the this compound moiety.

Role as a Scaffold in Drug Development

Patent literature reveals the use of this compound as a fundamental component in the synthesis of several classes of therapeutic agents. Its structural features are leveraged to achieve desired potency, selectivity, and pharmacokinetic profiles of the final drug candidates.

Tropomyosin Receptor Kinase A (TrkA) Inhibitors

This compound has been utilized as a scaffold in the design of inhibitors of TrkA. TrkA is a receptor tyrosine kinase that plays a crucial role in pain, inflammation, and cancer. The cyclobutane ring can position key pharmacophoric elements in a specific orientation to interact with the ATP-binding pocket of the kinase.

Logical Relationship: From Scaffold to TrkA Inhibition

Caption: Role of this compound in TrkA inhibitor synthesis.

Protein Kinase B (Akt) Inhibitors

The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in cancer and other diseases. This compound has been incorporated into molecules designed to inhibit Akt activity. The rigid cyclobutane core can serve to orient substituents to effectively interact with the allosteric or ATP-binding sites of the Akt kinase.

Factor Xa (FXa) Inhibitors

As a key enzyme in the coagulation cascade, Factor Xa is a major target for anticoagulant therapies. Patent literature describes the use of this compound in the synthesis of FXa inhibitors. The defined stereochemistry of the cyclobutane ring can be crucial for fitting into the S1 and S4 pockets of the FXa active site.

Signaling Pathway: Coagulation Cascade and FXa Inhibition

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

GPR120 Modulators

GPR120 is a G-protein coupled receptor that is activated by free fatty acids and is involved in metabolic regulation, including insulin sensitization and anti-inflammatory processes. This compound has been used as a structural element in the development of GPR120 modulators, suggesting its utility in creating ligands for GPCRs.

Hypothetical Mechanism of Action: Analogy to other Hydroxy-Carboxylic Acids

While direct evidence is lacking, the structural similarity of this compound to endogenous hydroxy-carboxylic acids, such as 3-hydroxybutyric acid, raises the possibility of it acting as a ligand for the Hydroxy-Carboxylic Acid (HCA) receptors (HCA1/GPR81, HCA2/GPR109A, and HCA3/GPR109B). These are Gi-coupled GPCRs that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Hypothesized Signaling Pathway: HCA Receptor Activation

Caption: Hypothesized activation of HCA receptors by this compound.

Experimental Protocols for Future Investigation

To elucidate the direct mechanism of action of this compound, a series of in vitro and in vivo experiments would be required. The following are proposed experimental workflows.

Receptor Binding Assays

Objective: To determine if this compound directly binds to HCA receptors or other GPCRs.

Experimental Workflow: Radioligand Binding Assay

An In-depth Technical Guide to the Spectroscopic Data of 3-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxycyclobutanecarboxylic acid. Due to the limited availability of experimentally derived spectra for this specific compound in the public domain, this guide presents a comparative analysis based on predicted data and experimental data from structurally related analogs, namely cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. This approach allows for a robust estimation of the expected spectroscopic characteristics of this compound, a valuable building block in medicinal chemistry and organic synthesis.

Predicted Spectroscopic Data of this compound

Computational models provide a reliable estimate of the NMR chemical shifts for both the cis and trans isomers of this compound. These predicted values are crucial for the identification and characterization of this molecule in the absence of extensive experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Isomer | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| cis | C1 | - | ~178 |

| C2, C4 | 2.2 - 2.6 (m) | ~35 | |

| C3 | 4.2 - 4.6 (m) | ~65 | |

| CH (on C1) | 2.9 - 3.3 (m) | - | |

| OH | Variable (broad s) | - | |

| trans | C1 | - | ~179 |

| C2, C4 | 2.1 - 2.5 (m) | ~36 | |

| C3 | 4.1 - 4.5 (m) | ~66 | |

| CH (on C1) | 2.8 - 3.2 (m) | - | |

| OH | Variable (broad s) | - |

Note: Predicted values are based on computational models and may vary from experimental results.

Comparative Spectroscopic Data of Analogs

The following tables summarize the experimental spectroscopic data for cyclobutanecarboxylic acid and 3-oxocyclobutanecarboxylic acid. This data serves as a valuable reference for interpreting the spectra of substituted cyclobutane derivatives.

Table 2: Experimental Spectroscopic Data for Cyclobutanecarboxylic Acid

| Spectroscopy | Peak/Signal | Description |

| ¹H NMR | ~12.0 ppm (s, 1H) | Carboxylic acid proton (-COOH) |

| ~3.2 ppm (quintet, 1H) | Methine proton (-CH) | |

| ~2.4 ppm (m, 4H) | Methylene protons (-CH₂) | |

| ~2.0 ppm (m, 2H) | Methylene protons (-CH₂) | |

| IR (cm⁻¹) | 2500-3300 (broad) | O-H stretch (hydrogen-bonded) |

| ~2950 | C-H stretch | |

| ~1700 (strong) | C=O stretch | |

| ~1420 | O-H bend | |

| ~1220 | C-O stretch |

Table 3: Experimental Spectroscopic Data for 3-Oxocyclobutanecarboxylic Acid

| Spectroscopy | Peak/Signal | Description |

| ¹H NMR (CDCl₃) | 10.80 ppm (br. s, 1H) | Carboxylic acid proton (-COOH) |

| 3.43-3.51 ppm (m, 2H) | Methylene protons adjacent to C=O | |

| 3.26-3.40 ppm (m, 3H) | Methine and other methylene protons | |

| ¹³C NMR (CDCl₃) | 203.14 ppm | Carbonyl carbon (C=O) of ketone |

| 180.17 ppm | Carbonyl carbon (C=O) of carboxylic acid | |

| 51.64 ppm | Methylene carbons adjacent to C=O | |

| 27.32 ppm | Methine carbon | |

| MS (ESI) | m/z 115 [M+H]⁺ | Protonated molecule |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid) :

-

KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Thin Film Method : Dissolve a small amount of the solid in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.[2]

-

-

Instrumentation : Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is typically an average of 16-32 scans with a resolution of 4 cm⁻¹. The spectrum is usually recorded from 4000 cm⁻¹ to 400 cm⁻¹.[3]

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation : Dissolve a small amount of the sample (typically at a concentration of 1-10 µg/mL) in a suitable solvent system, such as a mixture of water, acetonitrile, or methanol, often with a small amount of formic acid or ammonium acetate to promote ionization.[4]

-

Instrumentation : Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

-

Data Acquisition :

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-20 µL/min).[4]

-

Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[5]

-

Acquire the mass spectrum in either positive or negative ion mode over a relevant mass-to-charge (m/z) range.

-

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the comparative approach used in this guide.

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxycyclobutanecarboxylic acid (CAS No: 194788-10-8) is a small, functionalized alicyclic carboxylic acid. Its rigid cyclobutane core, substituted with both a hydroxyl and a carboxylic acid group, makes it an interesting building block in medicinal chemistry and materials science. The stereochemistry of the substituents (cis or trans) can significantly influence its physical and biological properties. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for its characterization.

Molecular and Physical Properties

The physical properties of this compound are summarized in the tables below. It is important to note that while some properties have been experimentally determined and are available in chemical databases, others are predicted based on computational models.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1] |

| Molecular Weight | 116.11 g/mol | [1] |

| Appearance | White solid | |

| Boiling Point | 290.1 ± 33.0 °C (Predicted) | [2] |

| Density | 1.448 g/cm³ (Predicted) | [2][3] |

| Flash Point | 143.5 °C | [3] |

| pKa | 4.54 ± 0.40 (Predicted) | |

| Refractive Index | 1.565 (Predicted) | [3] |

Table 2: Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Key Features (Expected) |

| ¹H NMR | Signals corresponding to the methine proton of the C-OH group, the methine proton of the C-COOH group, and the methylene protons of the cyclobutane ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the carbon bearing the carboxylic acid group, and the methylene carbons of the ring. |

| Infrared (IR) Spectroscopy | A broad O-H stretching band from the carboxylic acid (typically 2500-3300 cm⁻¹), another O-H stretching band from the alcohol group (around 3200-3600 cm⁻¹), a strong C=O stretching band from the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretching bands.[4][5] |

| Mass Spectrometry | The molecular ion peak (M+) may be observed. Common fragmentation patterns for carboxylic acids include the loss of •OH (M-17) and •COOH (M-45).[6] |

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physical properties of this compound.

Determination of Melting Point

The melting point of a solid compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Determination of pKa (Acid Dissociation Constant)

The pKa value is a measure of the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Solution Preparation: A known mass of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.01 M NaOH) is added in small, precise increments from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

Determination of Solubility

Solubility is determined in various solvents to understand the polarity and potential applications of the compound.

Methodology: Visual Assessment in Various Solvents

-

Solvent Selection: A range of solvents of varying polarities should be used, including water, ethanol, acetone, and a nonpolar solvent like hexane.

-

Procedure:

-

To a series of small, labeled test tubes, add a small, accurately weighed amount of this compound (e.g., 10 mg).

-

To each tube, add a specific volume of a single solvent (e.g., 1 mL) in small increments.

-

After each addition, the mixture is vortexed or agitated vigorously for a set period (e.g., 1 minute).

-

The sample is visually inspected for the absence of solid particles.

-

-

Classification: The solubility can be qualitatively classified (e.g., soluble, partially soluble, insoluble) or quantitatively determined by finding the mass of solute that dissolves in a given volume of solvent to form a saturated solution.

Spectroscopic Analysis

Spectroscopic techniques are employed to elucidate the molecular structure of the compound.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: A sample of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O). The spectra are acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The IR spectrum is recorded, and the frequencies of the absorption bands are reported in wavenumbers (cm⁻¹).

-

-

Mass Spectrometry (MS):

-

A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization, ESI). The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of this compound.

Caption: A workflow diagram for the characterization of this compound.

Conclusion

This technical guide provides a summary of the currently available physical property data for this compound and outlines the standard experimental procedures for their determination. While some experimental values are not yet reported in the literature, the provided protocols offer a robust framework for researchers to characterize this compound in their own laboratories. The combination of its structural features suggests its potential utility in various fields, and a thorough understanding of its physical properties is the first step towards unlocking its full potential in research and development.

References

- 1. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-hydroxycyclobutane-1-carboxylic acid [chembk.com]

- 3. guidechem.com [guidechem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

In-Depth Structural Analysis of 3-Hydroxycyclobutanecarboxylic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural analysis of 3-hydroxycyclobutanecarboxylic acid, a key building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed examination of the molecule's spectroscopic and structural characteristics.

Molecular Structure and Properties

This compound (C₅H₈O₃) is a versatile scaffold characterized by a four-membered cyclobutane ring substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2][3][4] This combination of functional groups on a strained ring system provides unique conformational constraints and diverse opportunities for chemical modification. The molecule exists as cis and trans diastereomers, with the relative orientation of the functional groups significantly influencing its physical and chemical properties.

A summary of the key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [1][2][3][4] |

| Molecular Weight | 116.11 g/mol | |

| IUPAC Name | 3-hydroxycyclobutane-1-carboxylic acid | |

| CAS Number | 194788-10-8 (unspecified stereochemistry) | [2] |

| 552849-33-9 (cis-isomer) | [1] | |

| 1268521-85-2 (trans-isomer) |

Table 1: General Properties of this compound

Spectroscopic Analysis

A thorough understanding of the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control in synthetic processes. This section details the expected features in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region, typically between 10 and 13 ppm. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts and coupling constants are highly dependent on the stereochemistry (cis or trans).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm. The carbons of the cyclobutane ring will appear in the aliphatic region, with the carbon bearing the hydroxyl group shifted downfield compared to the other ring carbons.

A detailed table of expected NMR chemical shifts and coupling constants for the cis-isomer is provided below, based on typical values for similar structures.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -COOH | 10.0 - 13.0 | br s | 170 - 185 |

| CH-OH | 3.5 - 4.5 | m | 60 - 75 |

| CH-COOH | 2.5 - 3.5 | m | 40 - 55 |

| -CH₂- | 1.8 - 2.8 | m | 25 - 40 |

Table 2: Predicted NMR Data for cis-3-Hydroxycyclobutanecarboxylic Acid

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by the following absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

O-H Stretch (Alcohol): A broad band typically appearing around 3400-3200 cm⁻¹. This may overlap with the carboxylic acid O-H stretch.

-

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane ring.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.

-

C-O Stretch: A moderate to strong band in the region of 1320-1210 cm⁻¹ for the carboxylic acid and alcohol C-O bonds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Alcohol | O-H Stretch | 3400 - 3200 | Broad, Medium |

| Cyclobutane | C-H Stretch | < 3000 | Sharp, Medium |

| Carbonyl | C=O Stretch | 1760 - 1690 | Strong, Sharp |

| Carboxylic Acid/Alcohol | C-O Stretch | 1320 - 1210 | Medium-Strong |

Table 3: Characteristic Infrared Absorption Bands for this compound

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 116.11 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. Common fragmentation pathways for carboxylic acids include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxyl group (M-45).

A summary of predicted mass spectral fragments is provided in Table 4.

| m/z | Fragment Ion | Possible Neutral Loss |

| 116 | [C₅H₈O₃]⁺ | (Molecular Ion) |

| 99 | [C₅H₇O₂]⁺ | H₂O |

| 98 | [C₅H₆O₂]⁺ | H₂O |

| 71 | [C₄H₇O]⁺ | COOH |

| 70 | [C₄H₆O]⁺ | HCOOH |

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Experimental Protocols

Standard analytical techniques are employed for the structural characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Utilize a standard pulse sequence with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm and a sufficient number of scans.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Acquire the mass spectrum over a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight and fragments.

Visualization of Structural Relationships

The following diagrams illustrate key aspects of the structural analysis workflow and the molecular structure itself.

Caption: Molecular graph of this compound.

Caption: General workflow for the structural analysis of the compound.

Conclusion

This technical guide has provided a detailed overview of the structural analysis of this compound. The presented spectroscopic data and experimental protocols offer a valuable resource for researchers working with this important chemical entity. A thorough understanding of its structural features is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

References

- 1. US20050070023A1 - Method of analysis of carboxylic acid by mass spectrometry - Google Patents [patents.google.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. pubs.acs.org [pubs.acs.org]

reactivity of the hydroxyl group in 3-hydroxycyclobutanecarboxylic acid

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 3-Hydroxycyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a strained cyclobutane ring, a hydroxyl group, and a carboxylic acid moiety.[1][2] This unique structural combination makes it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] The inherent ring strain of the cyclobutane core influences bond angles and reactivity, often leading to unique chemical transformations.[1] While both the hydroxyl and carboxylic acid groups are reactive centers, this guide focuses specifically on the chemical reactivity of the hydroxyl group, exploring its transformations and the experimental methodologies to achieve them. The ability to selectively modify this hydroxyl group is crucial for the development of novel molecular scaffolds for drug discovery.[3]

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in this compound undergoes several key reactions, including oxidation, esterification, and etherification. These transformations are fundamental to modifying the molecule's structure and physicochemical properties. Due to the presence of the acidic carboxylic acid group, protection of one functional group may be necessary to achieve selective reaction at the other.

Oxidation

The oxidation of the secondary hydroxyl group yields the corresponding ketone, 3-oxocyclobutanecarboxylic acid, a crucial intermediate in pharmaceutical synthesis.[4] This transformation can be achieved using various oxidizing agents.

Data Summary: Oxidation of Secondary Alcohols

| Oxidizing Agent | Typical Conditions | Product | Reported Yield (%) | Reference |

| CrO₃/H₂SO₄ (Jones Reagent) | 0°C, Acetone | 3-Oxocyclobutanecarboxylic acid | ~72% (general) | [5] |

| KMnO₄ (aq) | Acidic, 25–50°C | 3-Oxocyclobutanecarboxylic acid | 65–78% (general) | [5] |

| TEMPO/NaOCl/NaClO₂ | Catalytic TEMPO, Stoichiometric NaClO₂ | 3-Oxocyclobutanecarboxylic acid | High | [6] |

Experimental Protocol: Jones Oxidation of a Secondary Alcohol

This protocol is a general procedure for the oxidation of a secondary alcohol to a ketone and is applicable to this compound.

-

Dissolution: Dissolve the alcohol (1.0 equivalent) in acetone at 0°C in a flask equipped with a magnetic stirrer.

-

Titration: Slowly add Jones reagent (CrO₃/H₂SO₄/H₂O) dropwise to the stirred solution. The reaction is exothermic and the color will change from orange to green. Maintain the temperature at 0°C.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol until the orange color disappears completely.

-

Work-up: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Esterification (Acylation of the Hydroxyl Group)

While the carboxylic acid moiety is more commonly esterified, the hydroxyl group can undergo acylation to form an ester. This reaction is typically performed using an acid anhydride or acyl chloride in the presence of a base catalyst. To achieve this selectively, the carboxylic acid group would likely need to be protected first, for example, as a methyl or benzyl ester.[7][8]

Data Summary: Acylation of Alcohols

| Acylating Agent | Catalyst/Base | Conditions | Product | Reported Yield (%) | Reference |

| Acetic Anhydride | DMAP (cat.) | Solvent-free, warming | 3-Acetoxycyclobutanecarboxylic acid derivative | High (general) | [9] |

| Benzoyl Chloride | Triethylamine | 0°C to RT, DCM | 3-(Benzoyloxy)cyclobutanecarboxylic acid derivative | Not specified | [3] |

Experimental Protocol: Acylation with Acetic Anhydride and DMAP

This protocol describes a general method for the acylation of an alcohol.

-

Reactant Mixture: To a flask containing the protected this compound (1.0 equivalent), add acetic anhydride (1.2 equivalents).

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 equivalents).

-

Reaction: Stir the mixture at room temperature or with gentle warming.

-

Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.

Etherification

The hydroxyl group can be converted to an ether through reactions such as the Williamson ether synthesis or reductive etherification. This functionalization can significantly alter the lipophilicity and hydrogen-bonding capacity of the molecule, which is a key consideration in drug design.[10]

Experimental Protocol: Reductive Etherification

This is a general protocol for the reductive etherification of an aldehyde with an alcohol, which can be adapted. A more direct approach like the Williamson ether synthesis would involve deprotonating the hydroxyl group with a strong base followed by reaction with an alkyl halide.

-

Catalyst and Reagents: In a reaction vessel, combine the alcohol (e.g., this compound derivative), a Lewis acid catalyst, and an aldehyde or ketone. The reaction is typically performed in a solvent that also acts as the hydrogen source, such as isopropanol.[11]

-

Heating: Heat the mixture to a temperature between 100-160°C.[11]

-

Monitoring: Monitor the formation of the ether product by GC-MS or LC-MS.

-

Work-up: After cooling, quench the reaction and perform an aqueous work-up. Extract the product with an organic solvent.

-

Purification: Dry the organic phase, concentrate it, and purify the resulting ether by column chromatography.

Interplay with the Carboxylic Acid Group

The hydroxyl and carboxylic acid groups on the cyclobutane ring influence each other's reactivity. The electron-withdrawing hydroxyl group increases the acidity of the carboxylic acid through an inductive effect.[12] Conversely, the carboxylic acid must often be protected to allow for selective chemistry at the hydroxyl position. Common protecting groups for carboxylic acids include methyl or benzyl esters, which can be formed via Fischer esterification or by reaction with the corresponding alkyl halide in the presence of a base.[7][8]

Visualizations

Reaction Pathways of the Hydroxyl Group

The following diagram illustrates the primary reaction pathways for the hydroxyl group of this compound.

Caption: Key reactions of the hydroxyl group.

Experimental Workflow: Oxidation to Ketone

This diagram outlines a typical laboratory workflow for the oxidation of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]

- 5. (1R,3S)-3-Hydroxycyclopentane-1-carboxylic acid | 1443511-35-0 | Benchchem [benchchem.com]

- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Protective Groups [organic-chemistry.org]

- 9. Ester synthesis by esterification [organic-chemistry.org]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. osti.gov [osti.gov]

- 12. reddit.com [reddit.com]

role of cyclobutane ring strain in reactivity

An In-depth Technical Guide on the Role of Cyclobutane Ring Strain in Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of ring strain in the reactivity of cyclobutane. It delves into the quantitative aspects of this strain, explores the various reaction pathways it enables, and highlights its strategic application in medicinal chemistry and drug development.

Understanding Cyclobutane Ring Strain

Cyclobutane, a four-membered carbocycle, possesses significant inherent instability due to ring strain. This strain arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5° and from steric hindrance between adjacent atoms.[1][2][3][4] Unlike the planar triangle of cyclopropane, cyclobutane adopts a puckered or folded conformation to partially alleviate torsional strain, with a dihedral angle of about 20°.[5] However, this puckering slightly increases the angle strain, resulting in C-C-C bond angles of approximately 88°.[2]

The total ring strain of cyclobutane is a combination of two primary factors:

-

Angle Strain (Baeyer Strain): This results from the compression of the internal C-C-C bond angles to approximately 90° in a planar conformation and 88° in its puckered form, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms.[1][6] This poor orbital overlap leads to weaker, more reactive C-C bonds.[1][4]

-

Torsional Strain (Pitzer Strain): This arises from the eclipsing interactions between hydrogen atoms on adjacent carbon atoms.[1] While the puckered conformation reduces these interactions compared to a flat structure, some torsional strain remains.[1]

The release of this stored energy is a powerful thermodynamic driving force for a variety of chemical transformations.[1][7]

Quantitative Analysis of Ring Strain

The strain energy of cycloalkanes can be quantified by comparing their heats of combustion per methylene (-CH₂-) group to that of a strain-free reference, such as a long-chain alkane.[3][8][9][10] The excess energy released upon combustion corresponds to the strain energy stored in the ring.

Table 1: Strain Energies of Common Cycloalkanes

| Cycloalkane | Number of Carbons | Total Strain Energy (kcal/mol) | Strain Energy per CH₂ Group (kcal/mol) |

| Cyclopropane | 3 | 27.6 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 7.4 | 1.5 |

| Cyclohexane | 6 | ~0 | ~0 |

Data sourced from multiple references.[1][2][9][10]

As the data indicates, cyclobutane possesses a high strain energy, second only to cyclopropane, making it a reactive yet kinetically stable building block in organic synthesis.[1][11]

Reactivity Driven by Strain Release

The high strain energy of cyclobutane makes it susceptible to a variety of ring-opening reactions that are not observed in larger, less strained rings like cyclohexane.[12] The relief of approximately 26 kcal/mol of strain provides a significant thermodynamic driving force for these transformations.

Thermal and Catalytic Ring-Opening Reactions

Hydrogenation: Unlike larger cycloalkanes, cyclobutane can undergo catalytic hydrogenation to form n-butane, although under more forcing conditions than cyclopropane.[13][14] This reaction breaks a C-C bond, releasing the ring strain.

-

Reaction: C₄H₈ + H₂ --(Ni catalyst, 200°C)--> CH₃CH₂CH₂CH₃

Halogenation: With halogens like bromine, cyclopropane readily undergoes ring-opening addition.[13][14] Cyclobutane is less reactive but can also undergo ring-opening, particularly with activating substituents.[13]

[2+2] Cycloadditions and Cycloreversions

The formation and cleavage of cyclobutane rings via [2+2] cycloaddition and its reverse, cycloreversion, are fundamental reactions in organic chemistry.

-

Photochemical [2+2] Cycloaddition: This is a powerful method for synthesizing cyclobutane rings.[15][16] Under UV irradiation, two alkene molecules can combine to form a cyclobutane ring. This process is symmetry-allowed and widely used in the synthesis of complex natural products.[15][17]

-

Thermal [2+2] Cycloaddition: While generally forbidden by the Woodward-Hoffmann rules for simple alkenes, thermal [2+2] cycloadditions can occur with activated substrates such as ketenes or under conditions of extreme strain.[15][16] For instance, highly strained trans-cycloalkenes, generated photochemically, can undergo thermal [2+2] cycloadditions.[15] Keteniminium salts, generated in situ, have also been shown to undergo thermal [2+2] cycloaddition with vinyl boronates to yield borylated cyclobutanes.[18]

Strain-Release Driven Synthesis from Bicyclo[1.1.0]butanes (BCBs)

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules that serve as versatile precursors for the synthesis of functionalized cyclobutanes.[19][20] The immense strain energy of BCBs (estimated at 63.9 kcal/mol) drives a wide array of ring-opening reactions under mild conditions.[2][20] These reactions can be initiated by light, heat, transition metals, or radicals, providing access to complex polysubstituted cyclobutane scaffolds that would be difficult to synthesize otherwise.[19][20][21]

Nucleophilic Ring-Opening of Donor-Acceptor Cyclobutanes

While unsubstituted cyclobutane is relatively inert to nucleophiles, the presence of electron-withdrawing (acceptor) and electron-donating (donor) groups can activate the ring towards nucleophilic attack.[11] These "donor-acceptor" cyclobutanes can undergo ring-opening reactions with various nucleophiles, such as electron-rich arenes, thiols, and selenols, often catalyzed by a Lewis acid like AlCl₃.[11][22]

Experimental Protocols

Detailed methodologies are crucial for reproducing synthetic results. Below is a representative protocol for a Friedel-Crafts-type ring-opening of a donor-acceptor cyclobutane.

Protocol: AlCl₃-Mediated Ring-Opening of a Diethyl 2-phenylcyclobutane-1,1-dicarboxylate with Anisole

-

Materials: Diethyl 2-phenylcyclobutane-1,1-dicarboxylate, anisole, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), distilled water, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a solution of diethyl 2-phenylcyclobutane-1,1-dicarboxylate (1.0 mmol) and anisole (1.2 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C under an inert atmosphere (nitrogen or argon), add AlCl₃ (1.2 mmol) portion-wise over 5 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion (typically 1-3 hours), quench the reaction by the slow addition of distilled water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the ring-opened product.

-

(This protocol is adapted from the general principles described by Werz and colleagues.[11][22])

The Role of Cyclobutane in Drug Discovery

The unique structural and chemical properties of the cyclobutane ring have made it an increasingly valuable motif in medicinal chemistry.[23][24] Its incorporation into drug candidates can offer several advantages.

-

Conformational Restriction: The rigid, puckered structure of the cyclobutane ring can lock a molecule into a specific conformation, which can enhance binding affinity and selectivity for a biological target.[23][24]

-

Metabolic Stability: Replacing metabolically vulnerable groups (like gem-dimethyl or isopropyl groups) with a cyclobutane ring can block sites of oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[23][24]

-

Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane scaffold helps to "escape from flatland," reducing the planarity of a molecule.[23] This can improve solubility and other pharmacokinetic properties.[25]

-

Bioisostere: Cyclobutane rings can serve as bioisosteres for other groups, such as phenyl rings or alkenes, providing a similar spatial arrangement of substituents while altering electronic and metabolic properties.[23]

Table 2: Examples of Marketed Drugs Containing a Cyclobutane Ring

| Drug Name | Brand Name | Therapeutic Area | Role of the Cyclobutane Moiety |

| Carboplatin | Paraplatin | Oncology | The cyclobutane-1,1-dicarboxylate ligand reduces the nephrotoxicity compared to its predecessor, cisplatin. |

| Boceprevir | Victrelis | Antiviral (Hepatitis C) | The cyclobutylmethyl group provides a rigid scaffold that contributes to binding affinity.[26] |

| Apalutamide | Erleada | Oncology (Prostate Cancer) | The cyclobutane ring acts as a rigid scaffold, contributing to the drug's antagonist activity on the androgen receptor. |

| Ivosidenib | Tibsovo | Oncology (AML) | A difluorocyclobutanyl group replaced a cyclohexane to improve metabolic stability. |

Conclusion

The ring strain of cyclobutane is not merely a measure of instability but a powerful tool that drives its unique reactivity. From fundamental ring-opening reactions to the sophisticated, strain-release-driven synthesis of complex molecules, the chemistry of cyclobutane is rich and versatile. For researchers in drug development, the cyclobutane motif offers a strategic advantage, providing a means to fine-tune the conformational and pharmacokinetic properties of bioactive molecules. As synthetic methodologies continue to advance, the strategic exploitation of cyclobutane's inherent strain will undoubtedly lead to the discovery of novel chemical entities with significant therapeutic potential.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Khan Academy [khanacademy.org]

- 7. Beyond Strain Release: Delocalization-Enabled Organic Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 14. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]

- 15. blogs.rsc.org [blogs.rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Borylated cyclobutanes via thermal [2 + 2]-cycloaddition - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06600B [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes [ouci.dntb.gov.ua]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]